molecular formula C10H9NO2 B1213396 1H-Indole-1-acetic acid CAS No. 24297-59-4

1H-Indole-1-acetic acid

Cat. No. B1213396
CAS RN: 24297-59-4
M. Wt: 175.18 g/mol
InChI Key: WQJFIWXYPKYBTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole synthesis, including that of IAA, involves multiple strategies that organic chemists have developed over the years. These methods are categorized based on the final bond formation in the indole ring, with each category representing a unique approach to constructing the indole nucleus. For example, the Pictet-Spengler reaction is a pivotal method for synthesizing indole-based alkaloids, highlighting the versatility and complexity of indole synthesis techniques (D. Taber & Pavan K. Tirunahari, 2011).

Molecular Structure Analysis

The indole structure is pivotal in medicinal chemistry due to its binding affinity with numerous biological targets. Indoles prefer electrophilic substitution, making C2-functionalized indoles significant in pharmaceutical chemistry. The molecular structure of IAA, being an indole derivative, shares these characteristics, making it a subject of interest in structural biology and chemistry (B. Deka, Mohit L. Deb, & P. Baruah, 2020).

Chemical Reactions and Properties

IAA undergoes various chemical reactions, including catabolism by bacteria. Bacterial catabolism of IAA involves the conversion to catechol aerobically or to 2-aminobenzoyl-CoA anaerobically, showcasing the chemical versatility and the ecological importance of IAA (Tyler S Laird, Neptali Flores, & J. Leveau, 2020).

Physical Properties Analysis

While specific papers focusing solely on the physical properties of 1H-Indole-1-acetic acid were not identified in this search, the physical properties of indole derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in various environments and their application in drug formulation and plant growth regulation.

Chemical Properties Analysis

The chemical properties of IAA, including its reactivity, stability, and interactions with other molecules, are fundamental to its role as a plant hormone and its biological functions. Its synthesis, degradation, and transport within plant cells are tightly regulated, reflecting its chemical properties and their impact on plant growth and development (L. Strader & B. Bartel, 2011).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
    • They exhibit various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Biotechnological Production

    • Indole is a signalling molecule produced both by bacteria and plants .
    • It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Plant Hormone

    • 1H-Indole-1-acetic acid is a plant hormone .
    • It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
  • Antiviral Activity

    • Indole derivatives possess various biological activities, including antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
  • Anti-inflammatory Activity

    • Indole derivatives also exhibit anti-inflammatory properties .
  • Anticancer Activity

    • Indole derivatives have been found to have anticancer properties .
    • They can be used in the treatment of various types of cancer cells .
  • Anti-HIV Activity

    • Indole derivatives have been found to possess anti-HIV activity .
  • Antioxidant Activity

    • Indole derivatives also exhibit antioxidant properties .
  • Antimicrobial Activity

    • Indole derivatives have been found to have antimicrobial properties .
    • They can be used in the treatment of various types of microbial infections .
  • Antitubercular Activity

    • Indole derivatives also exhibit antitubercular properties .
  • Antidiabetic Activity

    • Indole derivatives have been found to have antidiabetic properties .
  • Antimalarial Activity

    • Indole derivatives also exhibit antimalarial properties .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the conformational properties of 1H-Indole-1-acetic acid and its derivatives . Theoretical studies on the conformational space of the monomeric molecule could help in the rationalization of experimental results .

properties

IUPAC Name

2-indol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJFIWXYPKYBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179023
Record name 1H-Indole-1-acetic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-acetic acid

CAS RN

24297-59-4
Record name 1H-Indole-1-acetic acid
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Record name 1H-Indole-1-acetic acid
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Record name Indole-1-acetic acid
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Record name 1H-Indole-1-acetic acid
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Record name (1-Indolyl)acetic Acid
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Synthesis routes and methods I

Procedure details

1H-indole (5.0 g, 42.7 mmol) in anhydrous DMF (10 mL) was added to a suspension of sodium hydride (1.13 g, 46.9 mmol) in anhydrous DMF (20 mL) in a flame dried flask at 0° C. stirred under nitrogen atmosphere. Fifteen minutes after gas evolution had ceased, bromo-acetic acid ethyl ester (5.7 mL, 51.2 mmol) was added and the reaction was heated to 70° C. and stirred under nitrogen. Upon completion (TLC: 50% dichloromethane in heptane), the reaction mixture was quenched with water (50 mL) and extracted with diethyl ether (3×50 mL). The combined extract was washed sequentially with water and brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. To a solution of crude indol-1-yl-acetic acid ethyl ester (9.37 g, 46.2 mmol) in methanol (20 mL) and THF (80 mL) was added 6N NaOH solution (25 mL). Upon completion (TLC: 10% methanol in dichloromethane), the mixture was acidified with 6N HCl solution to pH 2, and extracted with ethyl acetate (3×75 mL). The combined extract was washed sequentially with water and brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to yield the crude titled compound as a light brown solid. 1H NMR (DMSO-d6, 300 MHz) δ 7.51 (1H, dd, J=8, 1 Hz, Ar—H), 7.35 (1H, dd, J=8, 1 Hz, Ar—H), 7.30 (1H, d, J=3 Hz, Ar—H), 7.09 (1H, td, J=7.5, 1 Hz, Ar—H), 6.99 (1H, td, J=7.5, 1 Hz, Ar—H), 6.41 (1H, dd, J=3, 1 Hz, Ar—H), 4.99 (2H, s, CH2).
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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5 g
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1.13 g
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reactant
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10 mL
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20 mL
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solvent
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5.7 mL
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9.37 g
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reactant
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25 mL
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20 mL
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80 mL
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-bromoacetate (25 g, 0.15 mole) and indole (11.7 g, 0.1 mole) in 100 ml of benzene is added a solution of sodium hydroxide (25 g, 0.626 mole) in 50 ml of water. To the obtained mixture is added tetra-n-butylammonium bromide (1.6 g, 0.5 mmole). The mixture is stirred at 25° C. for 16 hours. The aqueous phase is acidified to pH 3. The organic phase is separated, dried and evaporated to give the title compound in 92% yield. NMR (DMSO-D6) ppm (δ) 5.05 (s, 2); 6.50 (d, 1), 6.9-7.8 (m, 5).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.7 g
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reactant
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25 g
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reactant
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100 mL
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solvent
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Quantity
50 mL
Type
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Reaction Step One
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1.6 g
Type
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Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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